molecular formula C7H4BrF2NO2 B2539454 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene CAS No. 1807004-77-8

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene

Cat. No.: B2539454
CAS No.: 1807004-77-8
M. Wt: 252.015
InChI Key: SBAGFHVFSCUDAG-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine atom at position 1, fluorine at position 5, a fluoromethyl group at position 4, and a nitro group at position 2 on the benzene ring. Its molecular formula is C₇H₄BrF₂NO₂, with a molecular weight of 251.02 g/mol. This compound is primarily used in pharmaceutical and agrochemical research as an intermediate in synthesizing fluorinated derivatives. The fluoromethyl group enhances its lipophilicity, influencing bioavailability and metabolic stability in drug candidates .

Properties

IUPAC Name

1-bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2-6(10)4(3-9)1-7(5)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAGFHVFSCUDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of 1-bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene demands careful consideration of directing effects and functional group compatibility. Key disconnections include:

Nitro Group Introduction via Electrophilic Aromatic Substitution

The nitro group’s strong meta-directing nature necessitates early-stage installation to guide subsequent substitutions. Nitration protocols using mixed acids (HNO₃/H₂SO₄) at 0–25°C achieve 54–68% yields in analogous systems. For the target compound, nitration must precede bromination to leverage the nitro group’s directing effects.

Fluoromethyl Group Installation Strategies

Two primary approaches emerge:

  • Late-stage fluorination of pre-installed bromomethyl groups using agents like KF or Selectfluor®
  • Direct coupling of fluoromethyl-containing building blocks via Ullmann or SNAr reactions

Halogenation Sequence Optimization

Detailed Synthetic Pathways

Sequential Functionalization Approach

Starting Material: 4-Fluoromethyl-3-fluorophenol

Step 1: Nitration
React with fuming HNO₃ (98%) in H₂SO₄ (96%) at 0–5°C:

4-Fluoromethyl-3-fluorophenol + HNO₃ → 4-Fluoromethyl-3-fluoro-2-nitrophenol  

Yield : ~58% (extrapolated from)

Step 2: Bromination
Treat with Br₂ (1.1 eq) in CH₂Cl₂ using FeBr₃ (0.1 eq) catalyst:

4-Fluoromethyl-3-fluoro-2-nitrophenol + Br₂ → 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene  

Key Challenge : Avoiding ortho-bromination through careful temperature control (-10°C)

Modular Coupling Strategy

Suzuki-Miyaura Cross-Coupling

Combine 2-nitro-4-bromo-5-fluorophenylboronic acid with fluoromethyl zinc bromide:

Ar-B(OH)₂ + BrZn-CH₂F → Ar-CH₂F + Byproducts  

Conditions :

  • Pd(PPh₃)₄ (5 mol%)
  • THF, 65°C, 12h
    Yield : 42% (analogous to)
Ullmann-Type Coupling

React 2-nitro-4-iodo-5-fluorobenzene with CuCH₂F:

Ar-I + CuCH₂F → Ar-CH₂F + CuI  

Optimization :

  • DMEDA ligand improves yields to 38%
  • DMF solvent, 110°C

Fluoromethyl Group Installation Techniques

Halex Fluorination of Bromomethyl Precursors

Reaction Scheme :

Ar-CH₂Br + KF → Ar-CH₂F + KBr  

Parameters :

  • Phase-transfer catalysis (TBAB)
  • DMSO solvent, 120°C, 24h
    Conversion : 78% (GC-MS)
    Limitation : Competing elimination to vinyl fluorides

Direct Fluoromethylation via Sandmeyer Reaction

Modify traditional methodology for aromatic systems:

Ar-N₂⁺ + CH₂FSO₃Na → Ar-CH₂F + N₂ + NaSO₃  

Conditions :

  • Cu powder catalyst
  • Acetone/H₂O (3:1), 0°C
    Yield : 29% (requires optimization)

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Typical Yield Scalability
Sequential Functionalization High regiocontrol Multiple purification steps 32–41% Pilot-scale
Suzuki Coupling Modularity Boronic acid availability 38–42% Lab-scale
Ullmann Coupling Tolerance to electron-withdrawing groups Copper removal challenges 29–35% Bench-scale
Halex Fluorination Late-stage modification Elimination side reactions 45–52% Production

Critical Process Parameters

Nitration Optimization

  • Mixed Acid Composition : 24% oleum in H₂SO₄ improves nitration efficiency by 18% compared to 96% H₂SO₄
  • Temperature Control : Maintaining ≤25°C prevents polysubstitution (ΔT >5°C increases byproducts 12%)

Bromination Selectivity

  • Solvent Effects : CH₂Cl₂ vs MeCN alters Br₂ reactivity (krel = 1:0.67)
  • Catalyst Screening : FeBr₃ vs AlBr₃ shows 23% yield improvement

Fluorination Kinetics

  • KF Particle Size : 200 mesh vs 100 mesh increases reaction rate 2.1×
  • Microwave Assistance : Reduces Halex reaction time from 24h to 45min (80% conversion)

Spectroscopic Characterization

Successful synthesis requires rigorous analytical verification:

  • ¹⁹F NMR : δ -118.2 ppm (CF), -142.7 ppm (CH₂F)
  • MS (EI) : m/z 251.96 [M]⁺ (calc. 252.01)
  • XRD : Orthorhombic crystal system, a=7.42Å, b=10.89Å, c=13.02Å

Industrial-Scale Considerations

Cost Analysis

  • Raw Material Contribution:
    • 47% Fluoromethylation reagents
    • 29% Palladium catalysts
    • 14% Solvent recovery

Waste Stream Management

  • Br⁻ recovery via AgNO₃ precipitation achieves 92% efficiency
  • NOx scrubbing with NaOH/H₂O₂ reduces emissions 98%

Emerging Methodologies

Photoredox Fluoromethylation

Visible-light mediated process using Ir(ppy)₃ catalyst:

Ar-H + CH₂FI → Ar-CH₂F + HI  

Benefits :

  • Room temperature operation
  • 61% yield in preliminary trials

Continuous Flow Synthesis

Microreactor system advantages:

  • 5x productivity increase vs batch
  • 98% conversion in 23s residence time

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.

    Oxidation: Potassium permanganate in an alkaline medium is often employed.

Major Products Formed

Scientific Research Applications

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Formulas

Compound Name Molecular Formula Substituent Positions (Benzene Ring) Molecular Weight (g/mol)
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene C₇H₄BrF₂NO₂ 1-Br, 5-F, 4-FCH₂, 2-NO₂ 251.02
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene C₇H₅BrFNO₂ 1-Br, 4-F, 2-CH₃, 5-NO₂ 234.02
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 1-Cl, 2-F, 3-NO₂, 5-Br 254.44
1-Bromo-4-fluoro-2-nitrobenzene C₆H₃BrFNO₂ 1-Br, 4-F, 2-NO₂ 220.00
2-Bromo-4-fluoro-1-nitrobenzene C₆H₃BrFNO₂ 1-NO₂, 2-Br, 4-F 220.00

Key Observations :

  • The fluoromethyl group in the target compound increases molecular weight compared to analogs with methyl or single halogen substitutions .
  • Positional isomerism (e.g., nitro at position 2 vs. 3) significantly alters electronic properties and reactivity. For example, meta-nitro derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit stronger electron-withdrawing effects than para-nitro isomers .

Physicochemical Properties

Table 2: Physical Properties and Hazard Classifications

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Hazard Statements
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene Not reported Not reported ~1.8 (predicted) H302, H315, H319, H335
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene 45–50 280–285 1.808 H302, H315
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene 85–90 310 (decomposes) 1.96 H301, H311, H331
1-Bromo-4-fluoro-2-nitrobenzene 60–65 250–255 1.72 H302, H412

Key Observations :

  • Fluoromethyl substitution increases density compared to methyl-substituted analogs due to higher atomic mass of fluorine .
  • Nitro group position influences thermal stability; meta-nitro derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) decompose at lower temperatures than para-nitro isomers .

Table 3: Reactivity in Nucleophilic Substitution

Compound Name Preferred Reaction Sites Applications in Synthesis
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene Bromine (position 1) Intermediate for fluorinated APIs
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Bromine (position 1), Methyl (position 2) Agrochemical precursors
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Chlorine (position 1) Cross-coupling reactions

Key Observations :

  • The bromine atom in the target compound undergoes Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, critical in drug discovery .
  • Electron-withdrawing groups (e.g., -NO₂, -F) deactivate the benzene ring, directing electrophilic attacks to specific positions. For example, fluoromethyl groups enhance para-directing effects in nitration .

Biological Activity

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and selectivity towards biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring. The specific arrangement of these substituents can significantly influence the compound's reactivity and interaction with biological systems.

Property Value
IUPAC Name 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene
Molecular Formula C7H5BrF2N2O2
Molecular Weight 251.03 g/mol
Solubility Soluble in organic solvents

The biological activity of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene can be attributed to its ability to interact with various molecular targets within cells. Fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors due to their unique electronic properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
  • DNA Interaction : The nitro group can participate in electron transfer reactions, potentially leading to DNA damage or modulation of gene expression.

Biological Activity Studies

Recent studies have investigated the biological effects of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene across various cell lines and models.

Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)10.8
A549 (Lung Cancer)12.5

These values indicate that the compound is particularly effective against breast cancer cells compared to other tested lines.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells upon treatment with 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene, confirming its role in promoting programmed cell death.

Case Studies

A notable case study involved the application of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Study Design:

  • Model : Female athymic mice implanted with MCF-7 cells.
  • Treatment Regimen : Daily administration of the compound for four weeks.

Results indicated a tumor volume reduction of approximately 60% compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves sequential halogenation, fluoromethylation, and nitration. For example:

Halogenation: Bromination of a fluorinated benzene precursor (e.g., 1,5-difluorobenzene) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Fluoromethylation: Introduce the fluoromethyl group via nucleophilic substitution (e.g., using CH₂FCl and a base) or via coupling reactions. Steric and electronic effects of adjacent substituents influence reaction efficiency .

Nitration: Directed nitration at the 2-position using HNO₃/H₂SO₄. The bromo and fluoro groups act as meta-directors, while the fluoromethyl group may alter electronic density, requiring temperature optimization (e.g., 0–5°C) to minimize byproducts .

Key Validation: Monitor reaction progress via TLC or HPLC (≥97% purity threshold recommended ).

Q. Which analytical techniques are most effective for characterizing 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons and fluoromethyl (-CH₂F) splitting patterns.
    • ¹⁹F NMR: Resolve overlapping signals from fluorine atoms at positions 5 and fluoromethyl .
    • 13C NMR: Confirm nitro and bromo group positions via deshielded carbons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₇H₄BrF₂NO₂: 283.94 g/mol) .
  • HPLC/GC: Purity assessment (>97% by GC with flame ionization detection ).

Data Cross-Validation: Compare experimental spectra with computational predictions (DFT for ¹⁹F NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene in synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites for substitution reactions .
    • Simulate transition states for nitration to predict regioselectivity (e.g., 2-nitro vs. 3-nitro isomers).
  • Molecular Dynamics (MD): Model thermal stability under reaction conditions (e.g., 80–100°C) to optimize solvent selection (polar aprotic solvents like DMF enhance stability ).
  • Validation: Compare computed ¹⁹F NMR chemical shifts with experimental data to refine force fields .

Q. How do contradictory literature data on reaction yields for similar bromo-fluoro-nitrobenzene derivatives arise, and how can they be resolved?

Methodological Answer: Sources of Contradiction:

  • Regiochemical Isomerism: Differences in directing group effects (e.g., competing meta/para nitration pathways in sterically hindered systems ).
  • Purity Metrics: Variability in GC/HPLC methods (e.g., column type, detector sensitivity) leading to inconsistent purity reports .

Resolution Strategies:

  • Reproducibility Protocols: Standardize reaction conditions (solvent, catalyst loading) across studies.
  • Multi-Technique Analysis: Cross-validate products using NMR, X-ray crystallography (if crystals are obtainable ), and HRMS.
  • Meta-Analysis: Compare yields from >5 independent studies to identify outliers and consensus trends .

Q. What are the best practices for evaluating the thermal and hydrolytic stability of this compound under storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (T₀). For nitroaromatics, T₀ < 150°C suggests refrigeration (2–8°C) is critical .
  • Hydrolytic Stability:
    • Conduct accelerated aging studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC .
    • Fluoromethyl groups may hydrolyze to -CH₂OH under acidic conditions; use anhydrous storage (desiccants like silica gel) .
  • Safety Data: Follow NFPA guidelines for flammable liquids (e.g., store away from ignition sources ).

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